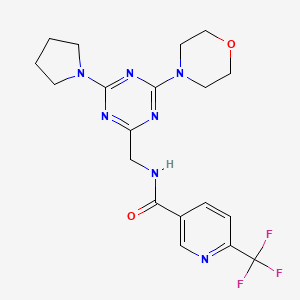
N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of chemicals that are often explored for their potential in drug development and material science due to their unique structural features and biological activities. Its structure suggests a complex synthesis route and potentially significant biological activity, given the presence of a nicotinamide moiety, a triazine ring, and substituents like morpholino and pyrrolidinyl groups.
Synthesis Analysis
The synthesis of such compounds typically involves multi-step organic reactions, including advanced techniques like the Buchwald-Hartwig amination for forming C-N bonds between aryl halides and amines or amides. An example related to this compound's synthesis is the development of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, which are synthesized via Buchwald–Hartwig amination with high yields, starting from bromoquinolines and heteroarylamines (Bonacorso et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds in this category can be elucidated using techniques like X-ray crystallography or NMR spectroscopy. These methods help in understanding the spatial arrangement of atoms, which is crucial for determining the compound's reactivity and interaction with biological targets. For instance, the structural basis for the superiority of certain morpholinium tetrafluoroborates as coupling reagents in peptide synthesis has been established through crystal structure determination (Olczak et al., 2008).
科学的研究の応用
Material Science Applications One significant application of morpholine and pyrrolidine derivatives is in the development of stimuli-responsive polymers. These polymers, derived from morpholine and pyrrolidine, have been investigated for their potential in drug delivery and tissue engineering due to their hydration degrees varying with pH changes. Such systems offer promising avenues for creating smart hydrogels that respond to environmental stimuli, potentially revolutionizing drug delivery mechanisms and tissue engineering approaches (Velasco, Elvira, & San Román, 2008).
Biochemical and Pharmacological Studies Compounds similar in structure or function to N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide have been studied for their biochemical and pharmacological properties. For instance, nicotinamide derivatives have been researched for their roles in mammals, insects, and bacteria, showing activity against pellagra and being involved in various metabolic processes (Ellinger, Fraenkel, & Abdel Kader, 1947).
Corrosion Inhibition Mannich base derivatives of nicotinamide have demonstrated effectiveness as corrosion inhibitors for mild steel in acidic environments. This application is crucial for protecting industrial machinery and infrastructure from corrosion, thereby extending their lifespan and reducing maintenance costs. The adsorption of these molecules on the mild steel surface follows specific isotherms, indicating a spontaneous process and offering insights into developing more effective corrosion inhibitors (Jeeva, Prabhu, & Rajesh, 2017).
Therapeutic Potential in Disease Research into nicotinamide N-methyltransferase inhibitors highlights the therapeutic potential of related compounds in treating diseases associated with overexpression of this enzyme, such as certain cancers and metabolic disorders. The discovery of bisubstrate inhibitors provides valuable chemical tools for exploring biological and therapeutic hypotheses, opening pathways for developing potent and selective inhibitors for clinical use (Babault et al., 2018).
特性
IUPAC Name |
N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N7O2/c20-19(21,22)14-4-3-13(11-23-14)16(30)24-12-15-25-17(28-5-1-2-6-28)27-18(26-15)29-7-9-31-10-8-29/h3-4,11H,1-2,5-10,12H2,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZGJPHWUHWYRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NC(=N2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-6-(trifluoromethyl)nicotinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(5Z)-1-(2-methoxyethyl)-4-methyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2490922.png)
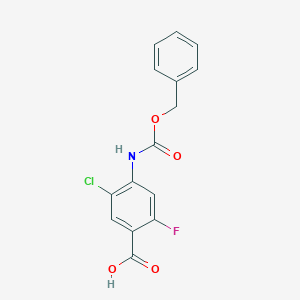
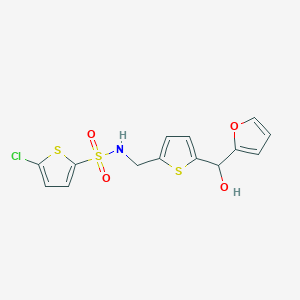
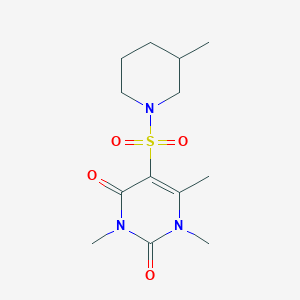
![2-[(3-Chlorophenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B2490931.png)
![4-({[(4-Methoxyphenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2490932.png)
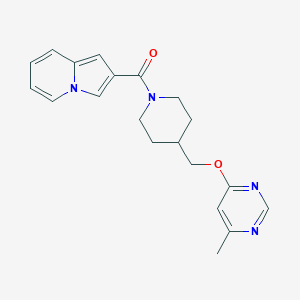
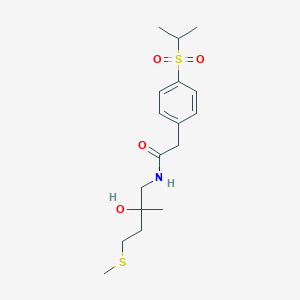
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2490937.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-methoxybenzamide](/img/structure/B2490938.png)

![ethyl [4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2490942.png)
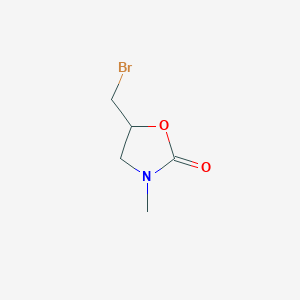
![2-Methyl-4-[(3-methylthiophen-2-yl)methoxy]pyrimidine](/img/structure/B2490945.png)